Methyl 2-chloro-6-methylbenzoate
Overview
Description
Methyl 2-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-methylbenzoate can be synthesized through the esterification of 2-chloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the use of thionyl chloride to convert 2-chloro-6-methylbenzoic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-6-methylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-chloro-6-methylbenzoic acid.
Reduction: 2-chloro-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-methylbenzoate is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-methylbenzoate involves its reactivity as an ester and a chlorinated aromatic compound. The ester group can undergo hydrolysis or reduction, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which activates the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but lacks the methyl group at the sixth position.
Methyl 6-methylbenzoate: Similar structure but lacks the chlorine atom at the second position.
Methyl benzoate: Lacks both the chlorine atom and the methyl group on the aromatic ring.
Uniqueness: Methyl 2-chloro-6-methylbenzoate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which influences its reactivity and applications in organic synthesis. The combination of these substituents makes it a versatile intermediate in the synthesis of various chemical compounds .
Properties
IUPAC Name |
methyl 2-chloro-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYMMGUQYRLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629093 | |
Record name | Methyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-14-5 | |
Record name | Methyl 2-chloro-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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